molecular formula C24H20ClFN2O3S B2830253 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 891092-19-6

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2830253
CAS No.: 891092-19-6
M. Wt: 470.94
InChI Key: JPHOBTBJEBJUCT-UHFFFAOYSA-N
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Description

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a sulfonyl group, an indole moiety, and a substituted acetamide group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a sulfonyl group and a chlorobenzyl moiety. The final step involves the acylation of the indole derivative with 3-fluoro-4-methylphenyl acetamide under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylphenyl)acetamide
  • 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide

Uniqueness

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide is unique due to the presence of both a fluorine and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2O3S/c1-16-9-10-19(12-21(16)26)27-24(29)14-28-13-23(20-7-2-3-8-22(20)28)32(30,31)15-17-5-4-6-18(25)11-17/h2-13H,14-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHOBTBJEBJUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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